molecular formula C10H16N2O2S B7926934 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone

Cat. No.: B7926934
M. Wt: 228.31 g/mol
InChI Key: CSXGHGWDBLSHMG-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone (CAS 1353976-64-3) is a chemical compound with the molecular formula C 10 H 16 N 2 O 2 S and a molecular weight of 228.31 g/mol . This molecule features a thiazole ring, a ketone group, and a substituted amino alcohol moiety, making it a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The structure, defined by the SMILES notation CC(C)N(CCO)CC(=O)C1=NC=CS1, suggests potential for further functionalization . Researchers utilize this compound exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. This product is considered harmful and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is recommended. Handle only in a well-ventilated area and avoid breathing its dust or vapors .

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12(4-5-13)7-9(14)10-11-3-6-15-10/h3,6,8,13H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXGHGWDBLSHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone typically involves the reaction of thiazole derivatives with hydroxyethyl and isopropylamino groups under controlled conditions. One common method involves the use of thiazole-2-carboxylic acid as a starting material, which is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

  • Structure: Features a methyl group at position 4 and an amino group at position 2 of the thiazole ring.
  • Key Properties: Molecular formula: C₆H₈N₂OS; molecular weight: 156.20 . Limited toxicological data are available, highlighting the need for caution in handling .
  • Comparison: The absence of a hydroxyl or branched alkylamine in this compound reduces its polarity compared to the target molecule.

2-Acetylthiazole

  • Structure : A simpler analog with an acetyl group directly attached to the thiazole ring.
  • Key Properties: Molecular formula: C₅H₅NOS; molecular weight: 127.16 . Widely used as a flavoring agent due to its nutty/roasted aroma .
  • Simpler synthesis (e.g., acetylation of thiazole) compared to the target compound’s multi-step synthesis involving amine functionalization.

2-Phenyl-1-thiazol-2-yl-ethanone

  • Structure : Contains a phenyl group at the α-carbon instead of the substituted amine.
  • Key Properties: Molecular formula: C₁₁H₉NOS; molecular weight: 203.26 . Synthesized via condensation reactions, as reported in LookChem literature .
  • Greater hydrophobicity compared to the hydroxyl-containing target compound, impacting solubility profiles.

Other Thiazole Derivatives from Patent Literature

  • Example : 2-[2-(2-Chlorothiazol-5-yl)-2-hydroxy-ethyl]sulfanyl-6-hydroxy-3-methyl-5-phenyl-pyrimidin-4-one (from ).
    • Comparison :
  • The hydroxyl and sulfanyl groups enhance hydrogen-bonding capacity, similar to the target compound’s hydroxyethyl group .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone (2-hydroxyethyl)(isopropyl)amino C₁₁H₁₈N₂O₂S 242.34 Moderate polarity; potential pharmaceutical intermediate
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino, methyl C₆H₈N₂OS 156.20 Limited toxicological data; used in intermediates
2-Acetylthiazole Acetyl C₅H₅NOS 127.16 Flavoring agent; simple synthesis
2-Phenyl-1-thiazol-2-yl-ethanone Phenyl C₁₁H₉NOS 203.26 Aromatic interactions; condensation synthesis

Biological Activity

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. The thiazole moiety is known for its versatility and efficacy in various therapeutic applications, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives often exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many thiazole compounds inhibit enzymes involved in critical metabolic pathways.
  • Antitumor Activity : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole compounds possess IC50 values in the micromolar range against human glioblastoma and melanoma cells. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring and substituents on the phenyl ring enhance anticancer activity.

CompoundCell LineIC50 (µM)Mechanism of Action
2AU25110–30Apoptosis induction
2BWM79315–25Cell cycle arrest

Antibacterial Activity

Thiazole derivatives have also been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
3AE. coli5 µg/mL
3BS. aureus10 µg/mL

Study on Antitumor Effects

A study published in MDPI highlighted the efficacy of thiazole derivatives in inducing apoptosis in Jurkat cells (a model for leukemia). The compound demonstrated significant activity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in apoptosis pathways .

Research on Antimicrobial Properties

Another study focused on the antibacterial efficacy of thiazole compounds against various pathogens, revealing that some derivatives exhibited superior activity compared to conventional antibiotics. The presence of electron-donating groups was found to significantly enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone, and what reaction conditions are critical for success?

  • Methodology : The compound can be synthesized via alkylation of a thiazole-containing ethanone precursor. A general approach involves reacting 2-bromo-1-(thiazol-2-yl)ethanone with isopropyl-(2-hydroxyethyl)amine under reflux in ethanol or acetonitrile. Catalysts like polyvinyl pyridine (0.2 mmol) enhance reaction efficiency by neutralizing HBr byproducts . Key parameters include temperature (60–80°C), reaction time (8–12 hours), and stoichiometric control (1:1.2 molar ratio of bromoethanone to amine). Post-reaction purification via recrystallization (ethanol/water, 1:1 v/v) yields the product in ~85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxyethyl/isopropyl groups (δ 1.0–1.5 ppm for isopropyl CH3; δ 3.6–4.0 ppm for -CH2-OH) .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak (e.g., m/z 269 [M+1]) and fragmentation patterns consistent with the tertiary amine and thiazole moieties .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values (e.g., C: 53.1%, H: 6.7%, N: 13.0%, S: 14.9%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodology : Systematic variation of solvents, catalysts, and temperature is critical. For example:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require careful pH control to avoid side reactions. Ethanol balances reactivity and solubility .
  • Catalyst Optimization : Transition metal catalysts (e.g., CuI) or chiral catalysts (for enantioselective synthesis) can enhance selectivity, as seen in analogous thiazole hydrogenation protocols .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates and adjust quenching times .

Q. How should researchers address contradictory spectral data during compound characterization?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Case Example : If NMR shows unexpected peaks at δ 4.2–4.5 ppm, perform HSQC or COSY to distinguish between hydroxyethyl (-CH2-OH) and potential byproducts (e.g., unreacted bromoethanone). Compare with literature data for structurally similar compounds (e.g., 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone ).
  • Elemental Analysis Discrepancies : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat analysis to rule out residual solvents or moisture .

Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?

  • Methodology : Design assays based on structural analogs (e.g., thiazole-containing compounds with reported anticancer or antimicrobial activity ):

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Enzyme Inhibition Studies : Target kinases or proteases using fluorescence-based assays. For example, test inhibition of acetylcholinesterase (relevant in neurodegenerative diseases) with Ellman’s method .

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